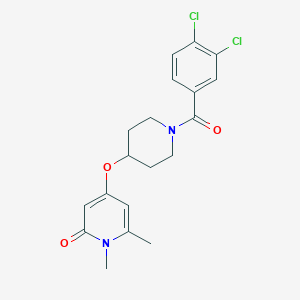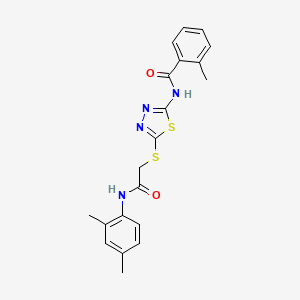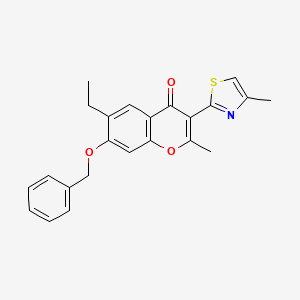![molecular formula C25H25N7 B2844430 4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline CAS No. 1132609-87-0](/img/new.no-structure.jpg)
4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound features a unique structure combining a benzimidazole core with an indazole moiety, linked through a methylpiperazine group
作用机制
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in the activation of cell cycle checkpoints, which pause the cell cycle to allow for DNA repair.
Mode of Action
The compound interacts with its target by binding to the active site of the kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation of downstream proteins that are necessary for cell cycle progression. As a result, cells are unable to progress through the cell cycle, leading to cell cycle arrest.
Biochemical Pathways
The compound affects the DNA damage response pathway . When DNA damage is detected, the cell activates the Chk1 kinase to halt the cell cycle and initiate DNA repair mechanisms. By inhibiting Chk1, this compound disrupts these processes, leading to cell cycle arrest and potentially cell death if the damage is too severe .
Pharmacokinetics
Like many small molecule drugs, it is likely to be absorbed into the bloodstream after oral administration, distributed throughout the body, metabolized by the liver, and excreted in the urine . The compound’s bioavailability, half-life, and clearance rate are currently unknown.
Result of Action
The inhibition of Chk1 by this compound leads to cell cycle arrest, preventing cells from dividing. This can lead to cell death, particularly in cancer cells that rely on rapid cell division for growth . Therefore, this compound may have potential as a cancer therapeutic.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other drugs could affect its metabolism and excretion, potentially leading to drug-drug interactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline typically involves multi-step organic reactions. One common approach is the condensation of an appropriate benzimidazole derivative with an indazole precursor, followed by the introduction of the methylpiperazine group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and aniline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzimidazole or indazole rings, while reduction can produce amine derivatives.
科学研究应用
4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
Imatinib: Another benzimidazole derivative used as a tyrosine kinase inhibitor.
Gefitinib: An EGFR inhibitor with a similar mechanism of action.
LQFM182: A piperazine derivative with anti-inflammatory properties.
Uniqueness
4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline is unique due to its specific combination of structural features, which confer distinct biochemical properties. Its ability to inhibit EGFR with high specificity sets it apart from other similar compounds, making it a valuable molecule for targeted cancer therapy.
属性
CAS 编号 |
1132609-87-0 |
|---|---|
分子式 |
C25H25N7 |
分子量 |
423.524 |
IUPAC 名称 |
4-[3-[4-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-indazol-6-yl]aniline |
InChI |
InChI=1S/C25H25N7/c1-31-11-13-32(14-12-31)22-4-2-3-20-24(22)28-25(27-20)23-19-10-7-17(15-21(19)29-30-23)16-5-8-18(26)9-6-16/h2-10,15H,11-14,26H2,1H3,(H,27,28)(H,29,30) |
InChI 键 |
LPSCCOBGZSKECZ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=CC3=C2N=C(N3)C4=NNC5=C4C=CC(=C5)C6=CC=C(C=C6)N |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B2844350.png)
![4-Methoxy-2-[(3-methylbenzenesulfonamido)methyl]butan-2-ol](/img/structure/B2844351.png)
![2,5-dichloro-N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2844352.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2844357.png)

![3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844361.png)

![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid](/img/structure/B2844364.png)
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2844365.png)
![2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2844369.png)
![2-[3-(Dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2844370.png)
